

# Atrasentan Clinical Trials: A Comparative Analysis of Efficacy and Safety in Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Atrasentan |           |
| Cat. No.:            | B1665830   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for **Atrasentan**, a selective endothelin A (ETA) receptor antagonist, in the treatment of chronic kidney diseases. This analysis focuses on key efficacy and safety data from major clinical trials to support further research and development in this area.

**Atrasentan** has been investigated in multiple clinical trials for its potential to reduce proteinuria and slow the progression of kidney damage in various nephropathies. This guide synthesizes data from the ALIGN (Phase III), AFFINITY (Phase II), SONAR, and RADAR clinical trials, presenting a cross-study comparison of their findings.

#### **Mechanism of Action**

**Atrasentan** is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] In kidney diseases like IgA Nephropathy (IgAN) and diabetic kidney disease (DKD), the activation of the ETA receptor by endothelin-1 (ET-1) contributes to proteinuria, inflammation, fibrosis, and overall kidney damage.[2] By blocking the ETA receptor, **Atrasentan** mitigates these harmful effects, leading to a reduction in proteinuria and potentially preserving kidney function.[1][3] Preclinical models have also suggested that **Atrasentan** may reduce inflammation and fibrosis.





Click to download full resolution via product page

Atrasentan's Mechanism of Action

#### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety findings from the ALIGN, AFFINITY, SONAR, and RADAR clinical trials.

# Table 1: Efficacy Data - Proteinuria/Albuminuria Reduction



| Clinical<br>Trial      | Patient<br>Populatio<br>n                | Treatmen<br>t Group                                | Placebo/<br>Control<br>Group    | Endpoint                                                                                     | Results                                                                  | Citations |
|------------------------|------------------------------------------|----------------------------------------------------|---------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| ALIGN<br>(Phase III)   | IgA<br>Nephropat<br>hy (IgAN)            | Atrasentan<br>(0.75 mg)<br>+<br>supportive<br>care | Placebo +<br>supportive<br>care | Change in<br>24-hour<br>Urine<br>Protein to<br>Creatinine<br>Ratio<br>(UPCR) at<br>36 weeks  | 36.1% reduction vs. placebo (p<0.0001)                                   | [4][5][6] |
| AFFINITY<br>(Phase II) | IgA<br>Nephropat<br>hy (IgAN)            | Atrasentan<br>(0.75 mg)                            | Open-<br>label, no<br>placebo   | Change in<br>24-hour<br>UPCR from<br>baseline                                                | -38.1% at 6<br>weeks,<br>-48.3% at<br>12 weeks,<br>-54.7% at<br>24 weeks | [3]       |
| SONAR                  | Type 2 Diabetes & Chronic Kidney Disease | Atrasentan<br>(0.75 mg)                            | Placebo                         | Primary composite renal endpoint (doubling of serum creatinine or end- stage kidney disease) | Hazard<br>Ratio (HR)<br>0.65 (95%<br>CI 0.49–<br>0.88;<br>p=0.0047)      | [7]       |
| RADAR<br>(Phase IIb)   | Type 2 Diabetes & Macroalbu minuria      | Atrasentan<br>(0.75 mg)                            | Placebo                         | Change in albuminuri a at 12 weeks                                                           | -36.2%<br>reduction<br>vs. +2% in<br>placebo                             | [8]       |
| RADAR<br>(Phase IIb)   | Type 2<br>Diabetes &                     | Atrasentan<br>(1.25 mg)                            | Placebo                         | Change in albuminuri                                                                         | -43.9%<br>reduction                                                      | [8]       |







Macroalbu a at 12 vs. +2% in minuria weeks placebo

### **Table 2: Safety and Tolerability Data**



| Clinical<br>Trial      | Patient<br>Population                        | Key<br>Adverse<br>Events<br>(Atrasentan<br>Group)                                                       | Key<br>Adverse<br>Events<br>(Placebo<br>Group) | Notes                                                              | Citations |
|------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------|--------------------------------------------------------------------|-----------|
| ALIGN<br>(Phase III)   | IgA<br>Nephropathy<br>(IgAN)                 | Fluid<br>retention<br>(11.2%)                                                                           | Fluid<br>retention<br>(8.2%)                   | Favorable safety profile, consistent with previous data.           | [5]       |
| AFFINITY<br>(Phase II) | IgA<br>Nephropathy<br>(IgAN)                 | Headache<br>(led to one<br>discontinuatio<br>n)                                                         | N/A (open-<br>label)                           | Well-tolerated with no treatment- related serious adverse events.  | [9][10]   |
| SONAR                  | Type 2 Diabetes & Chronic Kidney Disease     | Fluid retention and anemia more frequent. Hospitalizatio n for heart failure insignificantly increased. | -                                              | Trial<br>terminated<br>prematurely<br>by sponsor.                  | [7][8]    |
| RADAR<br>(Phase IIb)   | Type 2<br>Diabetes &<br>Macroalbumi<br>nuria | Increased<br>weight,<br>reduction in<br>hemoglobin.                                                     | -                                              | More discontinuations due to adverse events with the 1.25 mg dose. | [11]      |



#### **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in the cited **Atrasentan** trials.

#### **ALIGN (Phase III) Study Protocol**

- Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III trial.[4]
- Participants: 340 patients with biopsy-proven IgA Nephropathy at risk of progressive loss of kidney function, with a baseline total proteinuria of ≥1 g/day despite optimized RAS inhibitor treatment.[4][12]
- Intervention: Patients were randomized to receive either 0.75 mg of Atrasentan or a placebo once daily, in addition to supportive care with a stable dose of a renin-angiotensin system (RAS) inhibitor.[12]
- Primary Endpoint: The primary efficacy endpoint was the change in 24-hour urine protein to creatinine ratio (UPCR) from baseline at 36 weeks.[5]
- Secondary Endpoints: Included evaluating the change in kidney function as measured by the estimated glomerular filtration rate (eGFR) at week 136, as well as safety and tolerability.[12]

#### **AFFINITY (Phase II) Study Protocol**

- Study Design: A Phase 2, open-label basket trial.[9]
- Participants: Adults with biopsy-proven IgAN, eGFR ≥30 mL/min/1.73 m², and UPCR ≥0.5 g/g and <1.0 g/g, on a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.[9][10]</li>
- Intervention: Patients received 0.75 mg of oral Atrasentan daily for 52 weeks.[9]
- Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to week 12.[9]

#### **SONAR Study Protocol**



- Study Design: A randomized, double-blind, placebo-controlled trial with an enrichment period.[13]
- Participants: Individuals with type 2 diabetes and chronic kidney disease (eGFR 25-75 ml/min per 1.73 m², urine albumin/creatinine ratio [UACR] 300-5000 mg/g).[14]
- Intervention: After a 6-week open-label run-in period with Atrasentan 0.75 mg/day,
   "responders" (those with a UACR decrease of at least 30% and no substantial fluid retention)
   were randomized to continue Atrasentan or switch to a placebo.[7][13]
- Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[13]

#### **RADAR (Phase IIb) Study Protocol**

- Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[8][15]
- Participants: Patients with type 2 diabetes and macroalbuminuria who were receiving maximally tolerated doses of ACE inhibitors or ARBs.[8]
- Intervention: Patients were randomized to receive Atrasentan 0.75 mg/day, 1.25 mg/day, or a placebo for 12 weeks.[8]
- Primary Endpoint: Change in albuminuria over 12 weeks.[8]

#### **Visualizations**

#### **Atrasentan Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the **Atrasentan** clinical trials, incorporating elements from the ALIGN and AFFINITY study designs.





Click to download full resolution via product page

Generalized Atrasentan Clinical Trial Workflow



This comparative guide highlights the consistent efficacy of **Atrasentan** in reducing proteinuria across different patient populations with chronic kidney disease. The safety profile appears manageable, although fluid retention is a notable adverse event that requires monitoring. The ongoing long-term follow-up of the ALIGN trial will provide crucial data on the impact of **Atrasentan** on kidney function preservation. These findings underscore the therapeutic potential of selective endothelin A receptor antagonism as a targeted treatment for proteinuric kidney diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Atrasentan used for? [synapse.patsnap.com]
- 3. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 4. novartis.com [novartis.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. join.hcplive.com [join.hcplive.com]
- 7. SONAR: Is there a Signal in the Noise? NephJC [nephjc.com]
- 8. The SONAR study—is there a future for endothelin receptor antagonists in diabetic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Year Results of the AFFINITY Study of Atrasentan in Patients With IgAN | Docwire News [docwirenews.com]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 11. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type
   2 Diabetic Nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novartis' atrasentan shows superiority in Phase III IgAN trial [clinicaltrialsarena.com]



- 13. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Predictors of Atrasentan-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atrasentan Clinical Trials: A Comparative Analysis of Efficacy and Safety in Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665830#cross-study-comparison-of-atrasentan-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com